2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride

Description

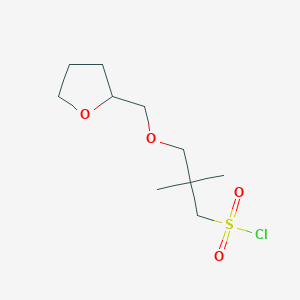

2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride (CAS No. 1342007-52-6) is a sulfonyl chloride derivative featuring a tetrahydrofuran (THF) moiety. Its molecular structure includes a reactive sulfonyl chloride group (-SO₂Cl) and a branched alkyl chain with a THF-2-yl methoxy substituent. This compound is synthesized for use as an electrophilic intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules . The compound’s high purity (97%) and sensitivity to moisture necessitate careful handling under anhydrous conditions .

Properties

Molecular Formula |

C10H19ClO4S |

|---|---|

Molecular Weight |

270.77 g/mol |

IUPAC Name |

2,2-dimethyl-3-(oxolan-2-ylmethoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-14-6-9-4-3-5-15-9/h9H,3-8H2,1-2H3 |

InChI Key |

UCIYJWBHXBERKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1CCCO1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,2-dimethyl-3-hydroxypropane-1-sulfonyl chloride with tetrahydrofuran under specific conditions to introduce the tetrahydrofuran-2-yl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium hydroxide, potassium carbonate

Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.

Hydrolysis Product: Sulfonic acid derivative

Scientific Research Applications

2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Potential use in drug development due to its ability to form stable sulfonamide linkages, which are common in many therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thiol linkages. These reactions are often facilitated by the presence of a base, which deprotonates the nucleophile, increasing its nucleophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: THF-2-yl vs. THF-3-yl Derivatives

A key structural analog is 2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride (CAS Ref: 10-F745173), which differs only in the position of the THF substituent (3-yl instead of 2-yl). This positional isomerism impacts steric and electronic properties:

- Synthetic Accessibility : Both isomers are listed as discontinued, suggesting challenges in large-scale synthesis or niche applications .

Functional Group Comparisons: Sulfonyl Chlorides vs. Acrylates

Tetrahydrofurfuryl acrylate (CAS No. 2399-48-6) and tetrahydrofurfuryl methacrylate share the THF moiety but replace the sulfonyl chloride with acrylate/methacrylate groups. Key differences include:

- Reactivity : Sulfonyl chlorides are highly electrophilic, enabling sulfonylation of amines or alcohols, while acrylates undergo polymerization or Michael additions .

- Metabolism: Acrylates are metabolized to tetrahydrofurfuryl alcohol (CAS No. 97-99-4), whereas sulfonyl chlorides are more likely to react directly with biological nucleophiles, posing distinct toxicological profiles .

- Applications : Acrylates are used in polymer production (e.g., adhesives), whereas sulfonyl chlorides serve as synthetic intermediates in pharmaceuticals .

| Property | THF-Sulfonyl Chloride | THF-Acrylate |

|---|---|---|

| Functional Group | -SO₂Cl | -COOR (R = acryl/methacryl) |

| Reactivity | High (electrophilic) | Moderate (polymerizable) |

| Primary Use | Organic synthesis | Polymer industry |

| Stability | Moisture-sensitive | Air-stable (inhibited) |

| Molecular Weight (g/mol) | ~252.7 (estimated) | 156.18 |

Halogenated Analogs: Brominated THF Derivatives

2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran (CAS No. 1329602-07-4) shares a THF-like pyran ring but incorporates a bromoethoxy group. Contrasts include:

- Leaving Group Ability : Bromine serves as a leaving group in SN₂ reactions, while sulfonyl chlorides act as electrophiles or leaving groups in sulfonate ester formation .

- Synthetic Utility : Brominated derivatives are intermediates in nucleophilic substitutions, whereas sulfonyl chlorides facilitate sulfonamide or sulfonate synthesis .

Toxicity and Handling

Sulfonyl chlorides are corrosive and pose inhalation risks due to HCl release upon hydrolysis. Tetrahydrofurfuryl acrylates, while less reactive, require handling precautions to avoid dermal irritation . Positional isomers may exhibit varying toxicity profiles due to differences in bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.